

Cleavage of Tos-Gly-Pro-Lys-AMC: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tos-Gly-Pro-Lys-AMC*

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This technical guide provides an in-depth analysis of the enzymes known to cleave the fluorogenic peptide substrate, Tosyl-Glycyl-Prolyl-Lysine-7-amino-4-methylcoumarin (**Tos-Gly-Pro-Lys-AMC**). This document is intended for researchers, scientists, and drug development professionals working with proteases that exhibit trypsin-like specificity.

Introduction

Tos-Gly-Pro-Lys-AMC is a synthetic substrate widely utilized for the detection and characterization of various serine and cysteine proteases. The cleavage of the amide bond between lysine and the 7-amino-4-methylcoumarin (AMC) group by a protease results in the release of the highly fluorescent AMC molecule, providing a sensitive and continuous measure of enzymatic activity. This guide details the primary enzymes that hydrolyze this substrate, presenting available quantitative kinetic data, comprehensive experimental protocols, and relevant signaling pathways.

Enzymes Cleaving Tos-Gly-Pro-Lys-AMC

Several key proteases have been identified to cleave **Tos-Gly-Pro-Lys-AMC**, primarily due to their specificity for cleaving after basic amino acid residues like lysine. The principal enzymes include:

- Trypsin: A serine protease predominantly found in the secretory granules of mast cells.^[1]

- Trypsin: A well-characterized serine protease found in the digestive system of many vertebrates.
- Gingipain K (Kgp): A cysteine protease from the bacterium *Porphyromonas gingivalis*, a key pathogen in periodontal disease.
- Cathepsin L: A lysosomal cysteine protease involved in various physiological and pathological processes, including cancer metastasis.

While direct kinetic data for the cleavage of **Tos-Gly-Pro-Lys-AMC** by all these enzymes is not uniformly available in the literature, this guide compiles the existing information and provides data for analogous substrates where necessary to offer a comparative context.

Quantitative Data on Enzyme-Substrate Interactions

The following table summarizes the available kinetic parameters for the cleavage of **Tos-Gly-Pro-Lys-AMC** and other relevant fluorogenic substrates by the identified enzymes. This data is crucial for designing experiments, comparing enzyme efficiencies, and for the development of specific inhibitors.

Enzyme	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Source
Trypsin	Tos-Gly-Pro-Lys-AMC	Data not available	Data not available	Data not available	[2]
Cathepsin L	Z-Phe-Arg-AMC	0.77	1.5	1.95 x 10 ⁶	[3]
Gingipain K	Z-His-Glu-Lys-MCA	Data not available	Data not available	Data not available	
Tryptase	Tos-Gly-Pro-Lys-AMC	Data not available	Data not available	Data not available	

Note: Specific kinetic parameters for the cleavage of **Tos-Gly-Pro-Lys-AMC** by trypsin, tryptase, and gingipain K were not explicitly found in the surveyed literature. The data for Cathepsin L with a different fluorogenic substrate is provided for context.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable experimental outcomes. The following sections provide recommended methodologies for assaying the activity of the identified enzymes using **Tos-Gly-Pro-Lys-AMC**.

General Fluorometric Assay Principle

The cleavage of **Tos-Gly-Pro-Lys-AMC** is monitored by the increase in fluorescence resulting from the release of free AMC. The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively. Assays are generally performed in a 96-well plate format for high-throughput analysis.

Trypsin Activity Assay

This protocol is adapted from a study that utilized **Tos-Gly-Pro-Lys-AMC** for measuring trypsin activity.^[4]

Materials:

- Trypsin (e.g., bovine pancreatic trypsin)
- **Tos-Gly-Pro-Lys-AMC** substrate
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂^[4]
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare a stock solution of **Tos-Gly-Pro-Lys-AMC** in a suitable solvent (e.g., DMSO).
- Dilute the trypsin and substrate to their final working concentrations in the assay buffer. A final trypsin concentration of 0.05 µg/mL and a substrate concentration of 300 µM have been previously reported.^[4]

- Add the assay buffer to the wells of the microplate.
- Add the trypsin solution to the wells.
- Initiate the reaction by adding the substrate solution to the wells.
- Immediately start monitoring the increase in fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~449 nm in a microplate reader.^[4]
- Record the fluorescence intensity over time. The rate of the reaction is proportional to the enzyme activity.

Tryptase Activity Assay

This protocol is a general guideline for measuring tryptase activity using a fluorogenic substrate.

Materials:

- Recombinant human tryptase
- **Tos-Gly-Pro-Lys-AMC** substrate
- Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl and 0.05% Brij-35
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare a stock solution of **Tos-Gly-Pro-Lys-AMC** in DMSO.
- Dilute the tryptase and substrate to their final concentrations in the assay buffer.
- Add the assay buffer and tryptase solution to the wells of the microplate.
- Pre-incubate the plate at 37°C for 10-15 minutes.

- Initiate the reaction by adding the substrate solution.
- Monitor the fluorescence increase at Ex/Em = 360-380 nm / 440-460 nm.
- Calculate the reaction rate from the linear portion of the fluorescence curve.

Gingipain K Activity Assay

This protocol is based on general procedures for assaying gingipain activity.

Materials:

- Purified Gingipain K
- **Tos-Gly-Pro-Lys-AMC** substrate
- Assay Buffer: 200 mM Tris-HCl, pH 7.6, containing 150 mM NaCl, 5 mM CaCl₂, and 10 mM L-cysteine (for activation)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare a stock solution of **Tos-Gly-Pro-Lys-AMC** in DMSO.
- Activate Gingipain K by pre-incubating in the assay buffer containing L-cysteine for 10-15 minutes at 37°C.
- Add the activated enzyme to the wells of the microplate.
- Initiate the reaction by adding the substrate solution.
- Measure the fluorescence at Ex/Em = 360-380 nm / 440-460 nm over time.
- Determine the enzyme activity from the rate of AMC release.

Cathepsin L Activity Assay

This protocol is based on commercially available cathepsin L assay kits, which can be adapted for the use of **Tos-Gly-Pro-Lys-AMC**.[\[5\]](#)

Materials:

- Recombinant human Cathepsin L
- **Tos-Gly-Pro-Lys-AMC** substrate
- Assay Buffer: 50 mM MES, pH 6.0, containing 1 mM EDTA and 2 mM DTT (for activation)[\[6\]](#)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare a stock solution of **Tos-Gly-Pro-Lys-AMC** in DMSO.
- Activate Cathepsin L by pre-incubating in the assay buffer containing DTT for 10-15 minutes at 37°C.
- Add the activated enzyme to the wells of the microplate.
- Start the reaction by adding the substrate solution.
- Monitor the increase in fluorescence at Ex/Em = 360-380 nm / 440-460 nm.
- Calculate the enzyme activity based on the rate of fluorescence increase.

Signaling Pathways and Biological Relevance

The enzymes that cleave **Tos-Gly-Pro-Lys-AMC** are involved in a multitude of signaling pathways, playing critical roles in both health and disease. Understanding these pathways is crucial for the development of targeted therapeutics.

Tryptase and PAR-2 Signaling

Tryptase is a potent activator of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor. Activation of PAR-2 by tryptase on various cell types, including fibroblasts and smooth muscle cells, triggers downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) pathway. This can lead to cellular responses such as inflammation, tissue remodeling, and collagen synthesis.

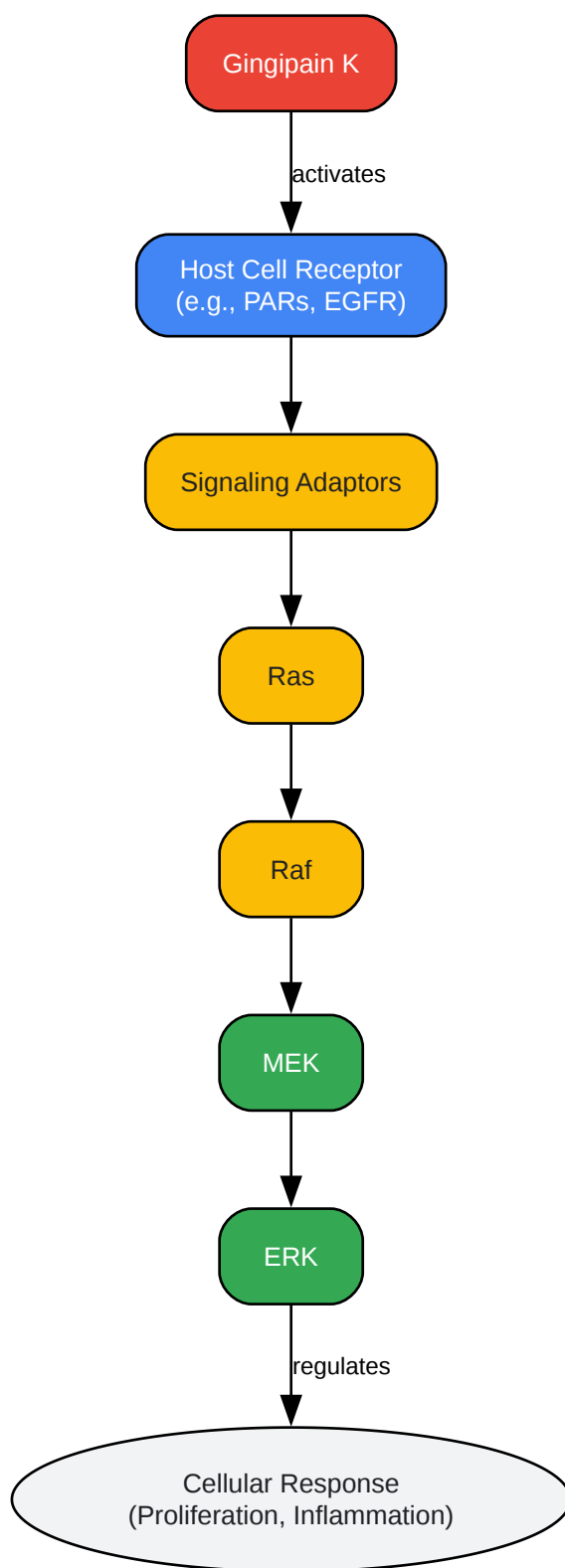


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Tryptase-mediated activation of the PAR-2/MAPK signaling pathway.

Gingipain K and MAPK/ERK Signaling

Gingipains from *P. gingivalis* are crucial virulence factors that can modulate host cell signaling to promote bacterial survival and inflammation. Gingipain K can activate the MAPK/ERK signaling pathway in host cells, leading to cellular responses such as proliferation and inflammation, which can contribute to the pathogenesis of periodontal disease and have been implicated in the progression of certain cancers.^[7]

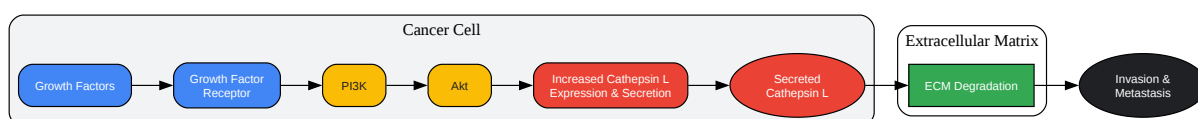


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Gingipain K-induced activation of the MAPK/ERK signaling cascade.

Cathepsin L in Cancer Invasion and Migration

Cathepsin L is frequently overexpressed in various cancers and plays a significant role in tumor progression, invasion, and metastasis. It can degrade components of the extracellular matrix (ECM) and basement membrane, facilitating cancer cell motility. Its activity is linked to signaling pathways that promote an invasive phenotype, such as the PI3K/Akt pathway and those downstream of growth factors.



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Role of Cathepsin L in growth factor-mediated cancer cell invasion.

Conclusion

Tos-Gly-Pro-Lys-AMC serves as a valuable tool for studying a range of proteases with trypsin-like specificity. This guide provides a centralized resource of the key enzymes that cleave this substrate, along with standardized experimental protocols and an overview of their involvement in critical signaling pathways. While a complete set of kinetic data for this specific substrate across all enzymes is an area for future research, the information compiled herein offers a robust foundation for researchers in protease biology and drug discovery.

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